Ethanol, 2,2'-selenobis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

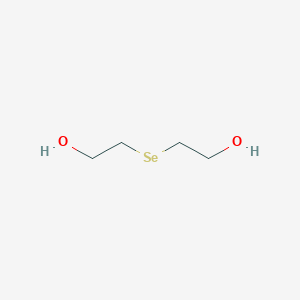

2,2’-Selenodiethanol, also known as 2-(2-hydroxyethylselanyl)ethanol, is an organoselenium compound with the molecular formula C4H10O2Se. This compound features a selenium atom bonded to two hydroxyethyl groups, making it a unique member of the organoselenium family. Organoselenium compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Selenodiethanol typically involves the reaction of ethylene oxide with hydrogen selenide. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H4O+H2Se→C4H10O2Se

This reaction requires careful handling of hydrogen selenide, which is a toxic and volatile compound. The reaction is usually carried out in a well-ventilated fume hood with appropriate safety measures in place.

Industrial Production Methods

Industrial production of 2,2’-Selenodiethanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of specialized equipment to handle and contain the hazardous reagents. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,2’-Selenodiethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the selenium atom, which imparts unique reactivity to the compound.

Common Reagents and Conditions

Oxidation: 2,2’-Selenodiethanol can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of selenoxide or selenone derivatives.

Reduction: Reduction of 2,2’-Selenodiethanol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction may yield selenide or diselenide compounds.

Substitution: Substitution reactions involving 2,2’-Selenodiethanol often occur at the hydroxyethyl groups. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of ethers or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction can produce selenides. Substitution reactions typically result in the formation of ethers or esters.

Scientific Research Applications

2,2’-Selenodiethanol has found applications in various scientific research fields due to its unique properties. Some of the notable applications include:

Chemistry: In organic synthesis, 2,2’-Selenodiethanol is used as a reagent for introducing selenium into organic molecules. It serves as a precursor for the synthesis of other organoselenium compounds.

Biology: The compound has been studied for its potential antioxidant properties. Selenium is an essential trace element in biological systems, and organoselenium compounds like 2,2’-Selenodiethanol may play a role in protecting cells from oxidative damage.

Medicine: Research has explored the potential therapeutic applications of 2,2’-Selenodiethanol and related compounds. Selenium-containing compounds have been investigated for their anticancer, antiviral, and anti-inflammatory properties.

Industry: In industrial applications, 2,2’-Selenodiethanol may be used as an additive in lubricants or as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of 2,2’-Selenodiethanol is primarily related to its ability to interact with biological molecules through its selenium atom. Selenium can form selenoenzymes, which are involved in various biochemical pathways. These enzymes play a crucial role in antioxidant defense, redox regulation, and thyroid hormone metabolism.

Molecular Targets and Pathways

Antioxidant Defense: 2,2’-Selenodiethanol may contribute to the formation of selenoproteins, which are essential for protecting cells from oxidative stress.

Redox Regulation: The compound can participate in redox reactions, helping to maintain the balance between oxidation and reduction in biological systems.

Thyroid Hormone Metabolism: Selenium is a key component of enzymes involved in the metabolism of thyroid hormones, and 2,2’-Selenodiethanol may influence these pathways.

Comparison with Similar Compounds

2,2’-Selenodiethanol can be compared with other organoselenium compounds to highlight its unique properties. Some similar compounds include:

Selenomethionine: An amino acid containing selenium, known for its role in protein synthesis and antioxidant defense.

Selenocysteine: Another selenium-containing amino acid, often referred to as the 21st amino acid, involved in the function of selenoproteins.

Selenourea: A compound used in organic synthesis and as a precursor for other selenium-containing molecules.

Uniqueness of 2,2’-Selenodiethanol

The uniqueness of 2,2’-Selenodiethanol lies in its structure, which features a selenium atom bonded to two hydroxyethyl groups. This configuration imparts distinct reactivity and properties, making it valuable for various applications in research and industry.

Biological Activity

Ethanol, 2,2'-selenobis- (C4H10O2Se), is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

Ethanol, 2,2'-selenobis- is characterized by the presence of selenium in its structure, which is known to impart unique biological properties. The compound can be represented as follows:

- Molecular Formula : C4H10O2Se

- Molecular Weight : 166.20 g/mol

Antioxidant Activity

Selenium-containing compounds are recognized for their antioxidant properties. Ethanol, 2,2'-selenobis- has been studied for its ability to scavenge free radicals and reduce oxidative stress in biological systems. Research indicates that selenium can enhance the activity of antioxidant enzymes such as glutathione peroxidase, contributing to cellular protection against oxidative damage.

Cytotoxic Effects

Studies have demonstrated that ethanol, 2,2'-selenobis- exhibits cytotoxic effects on various cancer cell lines. For instance:

- Case Study : In vitro experiments showed that this compound induced apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism involved the activation of caspases and the modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-stimulated macrophages, ethanol, 2,2'-selenobis- significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Toxicity and Safety Profile

While ethanol, 2,2'-selenobis- has shown promising biological activities, its toxicity profile is critical for understanding its safety in potential applications.

| Parameter | Findings |

|---|---|

| Acute Toxicity | No mortality observed in rodent studies at doses up to 1000 mg/kg. |

| Genotoxicity | Negative results in Ames test; no significant DNA damage observed. |

| Carcinogenicity | Not classified as a carcinogen based on available data. |

Mechanistic Insights

The biological activity of ethanol, 2,2'-selenobis- can be attributed to several mechanisms:

- Selenium's Role : Selenium is essential for the synthesis of selenoproteins that play critical roles in redox reactions.

- Modulation of Signaling Pathways : The compound may influence various signaling pathways involved in cell proliferation and apoptosis.

- Interaction with Cellular Components : Ethanol, 2,2'-selenobis- may interact with cellular membranes and proteins, altering their function.

Research Findings Summary

Recent studies have highlighted various aspects of the biological activity of ethanol, 2,2'-selenobis-. A systematic review of literature indicates:

- It acts as an effective antioxidant.

- Exhibits cytotoxicity towards specific cancer cell lines.

- Displays anti-inflammatory properties.

Properties

CAS No. |

27974-49-8 |

|---|---|

Molecular Formula |

C4H10O2Se |

Molecular Weight |

169.09 g/mol |

IUPAC Name |

2-(2-hydroxyethylselanyl)ethanol |

InChI |

InChI=1S/C4H10O2Se/c5-1-3-7-4-2-6/h5-6H,1-4H2 |

InChI Key |

OKHBFOYSUUVFAZ-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Se]CCO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.